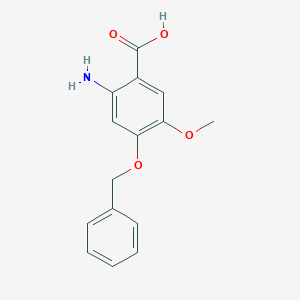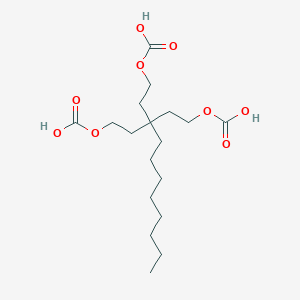
Octylmethane-tri-(2-oxabutanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylmethane-tri-(2-oxabutanoic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of amphiphilic polymers, which are known for their unique properties such as solubility in both water and organic solvents.
Wirkmechanismus
The mechanism of action of octylmethane-tri-(2-oxabutanoic acid) is not well understood. However, it is believed to interact with the cell membrane and alter its properties, leading to changes in cell signaling and gene expression. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
Octylmethane-tri-(2-oxabutanoic acid) has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy. It has also been shown to modify the surface properties of materials, leading to improved biocompatibility and mechanical properties. Additionally, it has been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
Octylmethane-tri-(2-oxabutanoic acid) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. It is also soluble in both water and organic solvents, making it versatile for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for octylmethane-tri-(2-oxabutanoic acid) research. One potential direction is the development of new drug delivery systems using this compound. Another direction is the development of new biomaterials with improved properties using this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
Octylmethane-tri-(2-oxabutanoic acid) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and the yield of the final product is high. It has been extensively studied for its potential applications in drug delivery, surface modification, and biomaterials. Its mechanism of action is not well understood, but it is believed to interact with the cell membrane and alter its properties. It has several advantages for lab experiments, such as its solubility in both water and organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on this compound, including the development of new drug delivery systems and biomaterials, as well as further studies on its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of octylmethane-tri-(2-oxabutanoic acid) involves the reaction of octylmethane diisocyanate with diethylene glycol in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form the final product. The synthesis method is relatively simple, and the yield of the final product is high.
Wissenschaftliche Forschungsanwendungen
Octylmethane-tri-(2-oxabutanoic acid) has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and biomaterials. In drug delivery, it has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In surface modification, it has been used to modify the surface properties of materials such as metals, ceramics, and polymers. In biomaterials, it has been used to develop materials with improved biocompatibility and mechanical properties.
Eigenschaften
CAS-Nummer |
142181-63-3 |
|---|---|
Produktname |
Octylmethane-tri-(2-oxabutanoic acid) |
Molekularformel |
C18H38O9 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3,3-bis(2-carboxyoxyethyl)undecyl hydrogen carbonate |
InChI |
InChI=1S/C18H32O9/c1-2-3-4-5-6-7-8-18(9-12-25-15(19)20,10-13-26-16(21)22)11-14-27-17(23)24/h2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
VHZAMGFGXBIXHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
Kanonische SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
Synonyme |
8Me3oxabut octylmethane-tri-(2-oxabutanoic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
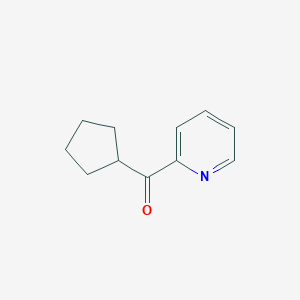

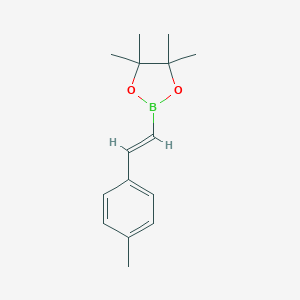
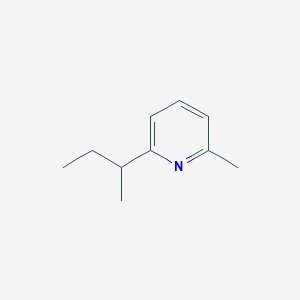
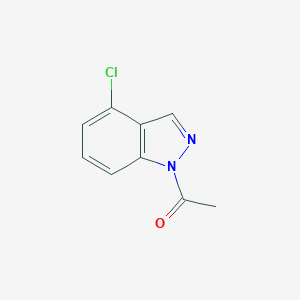
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

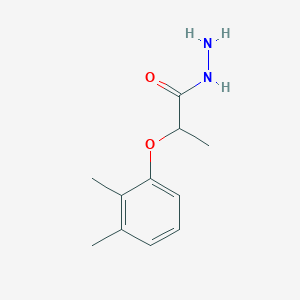
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
